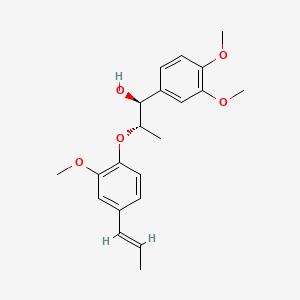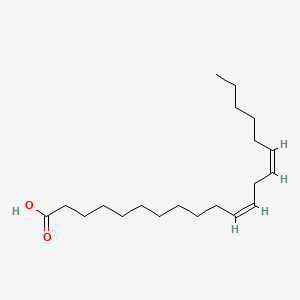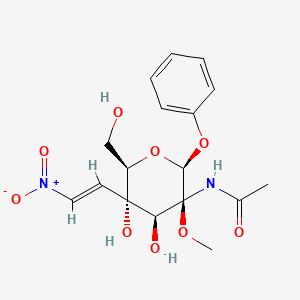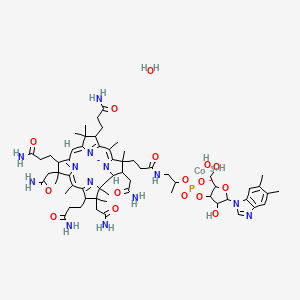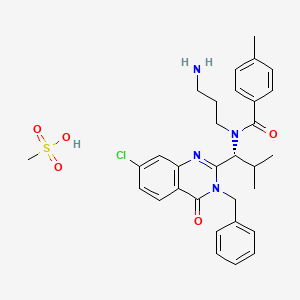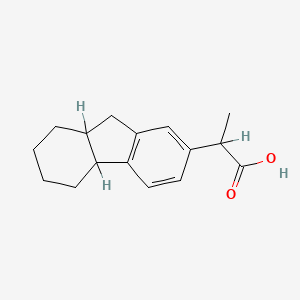
2-Phenylethylglucosinolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gluconasturtiin(1-) is a aralkylglucosinolate that is the conjugate base of gluconasturtiin. It is a conjugate base of a gluconasturtiin.
Applications De Recherche Scientifique
Biosynthesis Pathways and Precursors
- The biosynthesis of 2-hydroxy-2-phenylethylglucosinolate involves precursors like l-2-amino-4-phenylbutyric acid and 2-phenylethylglucosinolate, found in Resela luteola L. (Underhill & Kirkland, 1972).
Agricultural and Industrial Applications
- 2-Phenylethylglucosinolate, derived from homophenylalanine, exhibits deterrent effects on pests, anti-microbial properties, and health-promoting functions, making it applicable in agriculture and industry. This has been demonstrated through engineering 2-phenylethylglucosinolate production in Nicotiana benthamiana, using genes from Barbarea vulgaris and Arabidopsis thaliana (Wang, Crocoll, Agerbirk, & Halkier, 2021).
Chemotaxonomy and Catabolic Transformations
- The identification of 2-(α-l-arabinopyranosyloxy)-2-phenylethylglucosinolate in Sesamoides canescens and its role in the plant's total glucosinolate pool has implications for chemotaxonomy and potential catabolic transformation of glucosinolates into amines (Olsen, Rasmussen, & Sørensen, 1981).
Metabolic Engineering for Aromatic Compound Production
- Research on Saccharomyces cerevisiae has shown that improving pathways related to central carbon and aromatic amino acid metabolisms can enhance the production of 2-phenylethanol, an organic compound used in various industries (Hassing, de Groot, Marquenie, Pronk, & Daran, 2019).
Synthesis of Photoreactive Derivatives for Biological Function Analysis
- The synthesis of photoreactive derivatives of 2-phenylethylamine, a substructure of 2-phenylethylglucosinolate, enables the analysis of biological functions, particularly in studying adenosine receptors (Murai, Masuda, Ogasawara, Wang, Hashidoko, Hatanaka, Iwata, Kobayashi, & Hashimoto, 2013).
Enzymatic Pathways in Biosynthesis
- A study of Brassica species revealed the role of a NADPH- and O2-dependent microsomal flavoprotein in the biosynthesis of 2-phenylethylglucosinolate, contributing to the understanding of enzymatic pathways involved in its production (Oldfield, Bennett, Kiddle, Wallsgrove, & Botting, 1999).
Biotechnological Production and Applications
- 2-Phenylethanol and 2-phenethyl acetate, derived from 2-phenylethylglucosinolate, are important in biotechnological applications, notably in the production of flavors and fragrances. Advancements in biotechnological approaches focus on their production using sustainable methods (Martínez-Avila, Sánchez, Font, & Barrena, 2018).
Propriétés
Nom du produit |
2-Phenylethylglucosinolate |
|---|---|
Formule moléculaire |
C15H20NO9S2- |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate |
InChI |
InChI=1S/C15H21NO9S2/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23)/p-1/b16-11-/t10-,12-,13+,14-,15+/m1/s1 |
Clé InChI |
CKIJIGYDFNXSET-OOMJLXHVSA-M |
SMILES isomérique |
C1=CC=C(C=C1)CC/C(=N/OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C=C1)CCC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)CCC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



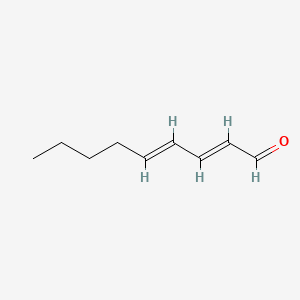
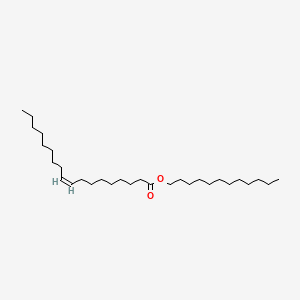
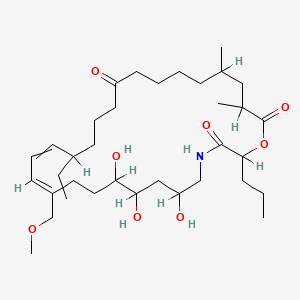
![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1237567.png)

